(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine
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Overview
Description
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound with the molecular formula C7H11N3O. It is a derivative of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired oxime .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid methyl ester: Similar in structure but differs in functional groups and applications.
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime: Another derivative with different substituents, leading to varied chemical properties.
Uniqueness
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its specific substitution pattern and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4- |
InChI Key |
AWXOWWYYKPERBT-YWEYNIOJSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=N\O |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=NO |
Origin of Product |
United States |
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